molecular formula C16H19N3O3 B508668 N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide CAS No. 947031-02-9

N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide

Cat. No.: B508668
CAS No.: 947031-02-9
M. Wt: 301.34g/mol
InChI Key: FHIFXGYYNLIPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring attached to a phenyl group, which is further substituted with a carbamoyl group linked to a dimethylaminoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the furan-2-carboxylic acid, which is then coupled with 2-aminobenzamide. The resulting intermediate is further reacted with N,N-dimethylethylenediamine under specific conditions to yield the final product. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The dimethylaminoethyl moiety can interact with biological receptors or enzymes, potentially inhibiting their activity. The furan ring may also play a role in binding to target molecules, enhancing the compound’s overall efficacy. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)pyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.

Uniqueness

N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene and pyrrole analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide, also known by its CAS number 947031-02-9, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, pharmacological properties, and potential applications based on diverse research findings.

Structural Overview

The compound features a unique molecular structure that includes a furan ring, a phenyl group, and a dimethylaminoethyl carbamoyl moiety. Its chemical formula is C16H19N3O3C_{16}H_{19}N_{3}O_{3} with a molecular weight of approximately 301.34 g/mol. The structural representation can be summarized as follows:

PropertyValue
Chemical Formula C16H19N3O3C_{16}H_{19}N_{3}O_{3}
Molecular Weight 301.34 g/mol
IUPAC Name This compound
CAS Number 947031-02-9

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, primarily due to its functional groups that enhance solubility and bioactivity. Key areas of interest include:

  • Cytoprotective Effects : Similar compounds have shown potential in protecting cellular DNA and mitochondria from damage induced by carcinogens. For instance, studies have demonstrated that related compounds can inhibit cytotoxicity in human colon fibroblast cells when pre-treated before exposure to harmful agents like 4-nitroquinoline 1-oxide (4NQO) .
  • Chemopreventive Activity : The compound’s ability to induce enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) suggests a role in chemoprevention by enhancing cellular defense mechanisms against oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitrosative Stress : Research indicates that this compound can decrease levels of nitric oxide (NO) while increasing glutathione (GSH), thus mitigating nitrosative stress-related damage in cells .
  • Inhibition of DNA Damage : Pretreatment with similar compounds has been shown to reduce DNA strand breaks and prevent mitochondrial membrane potential loss, indicating protective effects against genotoxic agents .

Study on Cytoprotection

A notable study investigated the cytoprotective effects of related compounds on human colon fibroblast cells. The findings revealed that pre-treatment with these compounds significantly reduced DNA damage and mitochondrial dysfunction caused by carcinogenic exposure. This study emphasizes the potential for this compound in cancer prevention strategies.

ToxCast Chemical Profiling

Further research has examined the interaction profiles of various chemicals, including those structurally similar to this compound. The ToxCast initiative analyzed over 900 chemicals across multiple biological assays, revealing insights into their enzymatic activities and receptor interactions. Such data could inform the development of this compound as a therapeutic agent targeting specific biological pathways .

Properties

IUPAC Name

N-[2-[2-(dimethylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-19(2)10-9-17-15(20)12-6-3-4-7-13(12)18-16(21)14-8-5-11-22-14/h3-8,11H,9-10H2,1-2H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIFXGYYNLIPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.